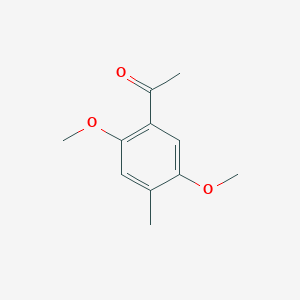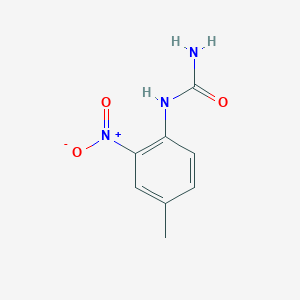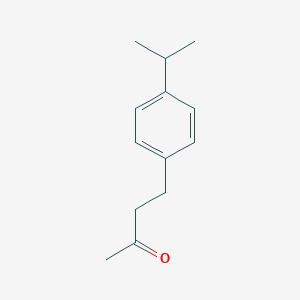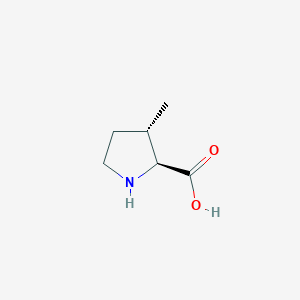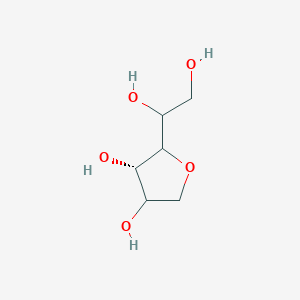
Tris(hydroxymethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(hydroxymethyl)urea (THU) is a highly versatile compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. THU is a white crystalline powder that is soluble in water and has a molecular formula of C4H10N2O4.
Wissenschaftliche Forschungsanwendungen
Tris(hydroxymethyl)urea has been extensively studied for its potential applications in various scientific fields, including biomedicine, material science, and environmental science. In biomedicine, this compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. This compound has also been used in the synthesis of novel materials, such as polyurethanes and resins, due to its ability to form stable complexes with metal ions. In environmental science, this compound has been studied for its potential use as a chelating agent for heavy metal removal from wastewater.
Wirkmechanismus
The mechanism of action of Tris(hydroxymethyl)urea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the inhibition of certain enzymes. This compound has been shown to bind to copper ions, which are essential for the activity of certain enzymes, and inhibit their function. This compound has also been shown to have a chelating effect on iron ions, which are involved in the production of reactive oxygen species (ROS) in cells. By inhibiting the activity of these enzymes and reducing ROS production, this compound may have a protective effect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. This compound has been shown to inhibit the production of ROS and reduce oxidative stress in cells, which can lead to a reduction in inflammation and cell damage. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Tris(hydroxymethyl)urea has several advantages for use in laboratory experiments, including its stability, solubility in water, and low toxicity. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, this compound has some limitations, including its limited solubility in organic solvents and its potential to form complexes with other compounds in the sample, which can interfere with the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Tris(hydroxymethyl)urea, including the development of new drugs and therapies based on its antitumor and anti-inflammatory properties. This compound could also be used in the synthesis of novel materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Additionally, this compound could be studied further for its potential use in environmental applications, such as heavy metal removal from wastewater. Overall, this compound is a highly versatile compound with significant potential for future research and applications.
Synthesemethoden
Tris(hydroxymethyl)urea can be synthesized through a multistep reaction process that involves the reaction of formaldehyde, urea, and glyoxal in the presence of a base catalyst. The reaction yields this compound as the final product, which can be purified through recrystallization. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting using standard laboratory equipment.
Eigenschaften
CAS-Nummer |
13329-70-9 |
|---|---|
Molekularformel |
C4H10N2O4 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
1,1,3-tris(hydroxymethyl)urea |
InChI |
InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10) |
InChI-Schlüssel |
XJBNELXWSXDUFP-UHFFFAOYSA-N |
SMILES |
C(NC(=O)N(CO)CO)O |
Kanonische SMILES |
C(NC(=O)N(CO)CO)O |
Andere CAS-Nummern |
13329-70-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



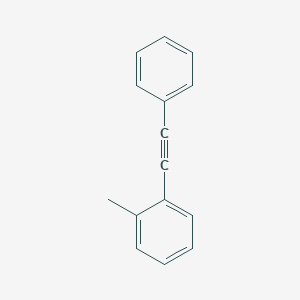


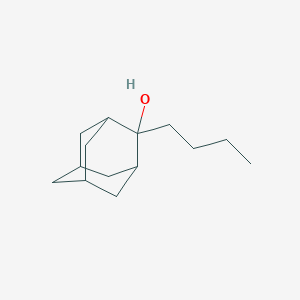

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
